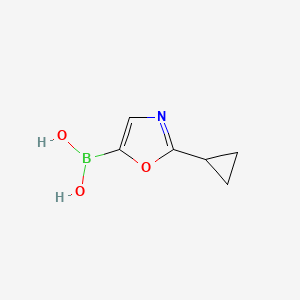

(2-Cyclopropyloxazol-5-yl)boronic acid

Description

Propriétés

Formule moléculaire |

C6H8BNO3 |

|---|---|

Poids moléculaire |

152.95 g/mol |

Nom IUPAC |

(2-cyclopropyl-1,3-oxazol-5-yl)boronic acid |

InChI |

InChI=1S/C6H8BNO3/c9-7(10)5-3-8-6(11-5)4-1-2-4/h3-4,9-10H,1-2H2 |

Clé InChI |

HDOYVFUEAAZOOR-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CN=C(O1)C2CC2)(O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyloxazol-5-yl)boronic acid typically involves the borylation of the corresponding halogenated precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base . The reaction conditions are generally mild, and the process is efficient, yielding the desired boronic acid derivative.

Industrial Production Methods: Industrial production of boronic acids, including (2-Cyclopropyloxazol-5-yl)boronic acid, often employs continuous flow synthesis techniques. These methods allow for the handling and performing of organolithium chemistry on a multigram scale, enabling the synthesis of various compounds with high throughput and efficiency . The use of automated systems and advanced reaction setups ensures consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: (2-Cyclopropyloxazol-5-yl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Chan-Lam Coupling: This reaction allows the formation of aryl carbon-heteroatom bonds via oxidative coupling with N-H or O-H containing compounds.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura and Miyaura borylation reactions.

Major Products: The major products formed from these reactions are typically arylated or borylated derivatives, which can be further functionalized for various applications.

Applications De Recherche Scientifique

(2-Cyclopropyloxazol-5-yl)boronic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of (2-Cyclopropyloxazol-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the oxazolyl group can influence the reactivity and selectivity of the compound in these reactions.

Comparaison Avec Des Composés Similaires

Reactivity and Stability

- Oxidation by H₂O₂: Undergoes rapid conversion to 4-nitrophenol (rate constant: 0.0586 s⁻¹) at pH ~11. The pinacol ester derivative reacts slower, highlighting the protective role of ester groups .

- Comparison : The oxazole ring in (2-cyclopropyloxazol-5-yl)boronic acid may stabilize the boronic acid moiety against oxidation due to electron-withdrawing effects, whereas nitro groups (as in 4-nitrophenylboronic acid) accelerate reactivity.

Physicochemical Properties

Research Implications and Limitations

- Biological Applications : The oxazole core in (2-cyclopropyloxazol-5-yl)boronic acid may offer advantages in drug design, such as improved target specificity compared to phenylboronic acids .

- Synthetic Utility : The cyclopropyl group could hinder steric interactions in cross-coupling reactions, though thiophene derivatives (e.g., Compound B) remain more cost-effective for large-scale synthesis .

- Knowledge Gaps: Direct experimental data on the target compound’s reactivity, stability, and biological activity are absent. Future studies should prioritize kinetic assays and computational modeling to validate hypotheses derived from analogs.

Q & A

Q. What are the standard synthetic routes for (2-Cyclopropyloxazol-5-yl)boronic acid, and what reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves palladium-catalyzed borylation of aryl halides. For analogous cyclopropyl-containing boronic acids, bis(pinacolato)diboron is used as the boron source with Pd(dppf)Cl₂ catalyst in DMF at 80–100°C. Base selection (e.g., K₂CO₃) and inert atmosphere are critical for minimizing side reactions. Purification via silica gel chromatography or recrystallization ensures >95% purity . For oxazole derivatives, Suzuki-Miyaura cross-coupling may precede borylation, requiring optimization of ligand (e.g., XPhos) and solvent (THF/toluene mixtures) .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- LC-MS/MS in MRM mode provides high sensitivity (LOD < 0.1 ppm) for detecting trace impurities, validated per ICH guidelines .

- ¹H/¹³C NMR confirms regiochemistry, with cyclopropyl protons showing characteristic upfield shifts (δ 0.5–1.5 ppm).

- HPLC with UV/fluorescence detection (e.g., C18 columns, acetonitrile/water gradients) resolves polar byproducts. Post-column derivatization with rhodamine receptors enhances selectivity for diol-containing impurities .

Q. How is (2-Cyclopropyloxazol-5-yl)boronic acid utilized in cross-coupling reactions?

Methodological Answer: The compound participates in Suzuki-Miyaura reactions with aryl/heteroaryl halides. Key variables include:

Advanced Research Questions

Q. How can low recovery rates of (2-Cyclopropyloxazol-5-yl)boronic acid in LC-MS/MS analysis be mitigated?

Methodological Answer: Low recovery often stems from boronic acid instability in aqueous matrices. Strategies include:

Q. What design principles apply when using this compound as a bioisostere in enzyme inhibitors?

Methodological Answer:

- Targeting catalytic serine residues : The boronic acid moiety forms reversible covalent bonds with serine hydrolases (e.g., proteases), mimicking transition states. Structural optimization of the oxazole ring enhances binding affinity (ΔG < -9 kcal/mol) .

- Fluorine/cyclopropyl substitutions : Improve metabolic stability by reducing CYP450-mediated oxidation. Comparative MD simulations (AMBER force fields) guide steric and electronic adjustments .

Q. How can contradictory reaction yields in Suzuki-Miyaura couplings be resolved?

Methodological Answer: Yield discrepancies often arise from substrate electronic effects or ligand mismatch . Systematic screening via:

Q. What advanced applications exist in stimuli-responsive biomaterials?

Methodological Answer: The compound’s boronic acid group enables dynamic covalent chemistry in:

- Self-healing hydrogels : Cross-linking with polysaccharides (e.g., hyaluronic acid) via pH-responsive boronate esters (pKa ~7.6). Swelling ratios >400% are achieved at physiological pH .

- Glucose-sensitive polymers : Co-polymerization with acrylamides creates materials for closed-loop insulin delivery, with glucose binding constants (Ka) of 1.5 × 10³ M⁻¹ .

Data Contradiction Analysis

Issue: Discrepancies in reported pKa values for boronic acid-diol interactions.

Resolution:

- Electrostatic vs. covalent binding : pKa varies with substituents (e.g., electron-withdrawing groups lower pKa by 1–2 units). DFT calculations (B3LYP/6-31G*) reconcile experimental differences .

- Buffer interference : Phosphate buffers artificially elevate pKa; use non-coordinating buffers (e.g., HEPES) for accurate measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.